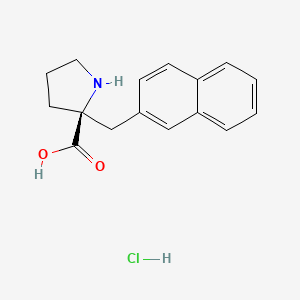

(S)-alpha-(2-naphthalenylmethyl)-proline-HCl

Description

(S)-alpha-(2-Naphthalenylmethyl)-proline-HCl is a chiral proline derivative where the alpha-carbon of the proline ring is substituted with a 2-naphthalenylmethyl group. The hydrochloride salt enhances solubility in polar solvents, which is critical for biological studies and formulation.

Properties

IUPAC Name |

(2S)-2-(naphthalen-2-ylmethyl)pyrrolidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2.ClH/c18-15(19)16(8-3-9-17-16)11-12-6-7-13-4-1-2-5-14(13)10-12;/h1-2,4-7,10,17H,3,8-9,11H2,(H,18,19);1H/t16-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADHGINNJMRTZOI-NTISSMGPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)(CC2=CC3=CC=CC=C3C=C2)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@](NC1)(CC2=CC3=CC=CC=C3C=C2)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20987384 | |

| Record name | 2-[(Naphthalen-2-yl)methyl]proline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20987384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

679796-43-1 | |

| Record name | 2-[(Naphthalen-2-yl)methyl]proline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20987384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-alpha-(2-naphthalenylmethyl)-proline-HCl typically involves the following steps:

Starting Materials: The synthesis begins with commercially available (S)-proline and 2-naphthalenylmethyl bromide.

Reaction Conditions: The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) under inert atmosphere conditions.

Catalysts and Reagents: A base such as sodium hydride (NaH) is used to deprotonate the proline, facilitating the nucleophilic substitution reaction with 2-naphthalenylmethyl bromide.

Purification: The resulting product is purified using column chromatography and then converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Reactors: Utilizing large-scale reactors to carry out the nucleophilic substitution reaction.

Continuous Flow Chemistry: Implementing continuous flow chemistry techniques to enhance reaction efficiency and yield.

Automated Purification Systems: Employing automated purification systems such as high-performance liquid chromatography (HPLC) for large-scale purification.

Chemical Reactions Analysis

Types of Reactions

(S)-alpha-(2-naphthalenylmethyl)-proline-HCl undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the naphthalene ring.

Common Reagents and Conditions

Oxidation: Oxidizing agents such as KMnO4 in acidic or basic conditions.

Reduction: Reducing agents like LiAlH4 in anhydrous ether or NaBH4 in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like NaH.

Major Products Formed

Oxidation: Formation of naphthoquinone derivatives.

Reduction: Formation of reduced naphthalene derivatives.

Substitution: Formation of substituted naphthalene derivatives.

Scientific Research Applications

(S)-alpha-(2-naphthalenylmethyl)-proline-HCl has a wide range of applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential role in modulating biological pathways and enzyme activities.

Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-alpha-(2-naphthalenylmethyl)-proline-HCl involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

Pathways Involved: It may influence signaling pathways related to cellular metabolism and regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and properties of (S)-alpha-(2-naphthalenylmethyl)-proline-HCl with five analogs:

*Molecular formula inferred based on structural analysis.

Key Observations:

Substituent Effects: The 2-naphthalenylmethyl group in the target compound provides greater hydrophobicity (higher logP) compared to smaller substituents like methyl () or polar groups like nitrobenzyl ().

Functional Group Differences :

- The methyl ester in ’s compound increases lipophilicity but reduces water solubility compared to the carboxylic acid group in the target compound.

- The nitro group in ’s analog may confer electron-withdrawing effects, altering reactivity in synthetic pathways.

Molecular Weight and Solubility :

Reactivity and Stability

- Ester Hydrolysis : The methyl ester in and is prone to hydrolysis under acidic/basic conditions, yielding carboxylic acids. In contrast, the target compound’s pre-formed carboxylic acid group enhances stability .

- Electron Effects : The nitro group in ’s compound may increase oxidative stability but reduce compatibility with reducing agents .

- Aromatic Interactions : The naphthalene and thiophene groups () facilitate π-π stacking in protein binding, whereas the pyridine ring () enables hydrogen bonding .

Biological Activity

(S)-alpha-(2-naphthalenylmethyl)-proline-HCl is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : (S)-2-(2-naphthylmethyl)proline hydrochloride

- Molecular Formula : C13H15ClN2O2

- Molecular Weight : 262.74 g/mol

The compound features a proline backbone with a naphthylmethyl group, which contributes to its unique biological properties. The structural characteristics allow for interactions with various biological targets, influencing enzyme activities and signaling pathways .

Research indicates that this compound may modulate several biological pathways through its interaction with proteins and enzymes. The compound has been shown to:

- Inhibit Enzymatic Activity : It can bind to specific enzymes, altering their function and potentially leading to therapeutic effects against various diseases .

- Influence Protein Interactions : The compound's structure allows it to interact with protein targets, which may be crucial in cellular signaling and metabolic processes .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. It has demonstrated activity against several bacterial strains, suggesting its utility as an antibacterial agent. For instance:

- Minimum Inhibitory Concentration (MIC) values were determined for different bacterial species, showing significant inhibition at concentrations as low as 50 µg/mL .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

| Pseudomonas aeruginosa | 100 |

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. In vitro studies using breast cancer cell lines (MCF7) revealed that it induces apoptosis and inhibits cell proliferation:

- Cell Viability Assays showed a reduction in viability by approximately 40% at a concentration of 100 µM after 48 hours of treatment .

Case Studies

- Case Study on Antibacterial Efficacy

- Case Study on Anticancer Effects

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (S)-alpha-(2-naphthalenylmethyl)-proline-HCl, and what critical parameters influence yield and enantiomeric purity?

- Methodological Answer : The synthesis typically involves multi-step processes, starting with proline derivatives and naphthalene-based reactants. Key steps include:

- Stereoselective alkylation : Use chiral auxiliaries or catalysts to ensure (S)-configuration.

- Protection/deprotection strategies : For example, tert-butoxycarbonyl (Boc) groups to preserve amine functionality during reactions.

- Acidification : Final treatment with HCl to form the hydrochloride salt.

Critical parameters include reaction temperature (optimized between 0–25°C), solvent polarity (e.g., MeCN for improved solubility), and purification methods (HPLC or recrystallization) to enhance enantiomeric purity. Reference preparation protocols from analogous proline derivatives .

Q. How should researchers characterize the stereochemical integrity and purity of this compound post-synthesis?

- Methodological Answer :

- Chiral HPLC : Use a polysaccharide-based column (e.g., Chiralpak AD-H) with a mobile phase of hexane/isopropanol to resolve enantiomers.

- Polarimetry : Measure specific optical rotation ([α]D) and compare with literature values for validation.

- X-ray crystallography : For definitive structural confirmation, particularly if novel crystal forms are observed.

- NMR spectroscopy : Analyze - and -NMR for diastereomeric splitting or impurities. Ensure integration of aromatic protons (2-naphthalenyl group) aligns with expected ratios .

Q. What analytical techniques are essential for assessing the compound’s stability under varying storage conditions?

- Methodological Answer :

- Accelerated stability studies : Expose the compound to 40°C/75% relative humidity for 1–3 months. Monitor degradation via:

- HPLC-UV : Track changes in peak area percentage.

- Mass spectrometry : Identify degradation products (e.g., dehydrohalogenation or oxidation byproducts).

- Thermogravimetric analysis (TGA) : Assess thermal stability up to 300°C.

Storage recommendations: Use inert atmosphere (argon) and desiccants to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can researchers design in vivo studies to evaluate the compound’s pharmacokinetics while minimizing confounding variables?

- Methodological Answer :

- Animal models : Use Sprague-Dawley rats or C57BL/6 mice with controlled diets to reduce metabolic variability.

- Dosing regimens : Administer via intravenous (IV) and oral routes to compare bioavailability.

- Analytical validation : Employ LC-MS/MS for plasma quantification, ensuring a lower limit of detection (LLOD) ≤1 ng/mL.

- Tissue distribution : Sacrifice animals at staggered time points (e.g., 0.5, 2, 8, 24 hours) and analyze liver, kidney, and brain homogenates. Reference inclusion criteria for systemic effects in toxicological studies .

Q. What strategies resolve contradictions between in vitro potency and in vivo efficacy data for this compound?

- Methodological Answer :

- Bioavailability optimization : Assess logP (octanol-water partition coefficient) to improve membrane permeability. If logP >3, consider prodrug strategies.

- Metabolite profiling : Use hepatocyte incubations to identify active/inactive metabolites. Cross-validate with in vivo plasma metabolite analysis.

- Dose-response recalibration : Adjust in vivo dosing based on protein binding (e.g., plasma protein binding ≥95% may require higher doses).

- Mechanistic studies : Use RNA-seq or proteomics to identify off-target effects in vivo that may counteract in vitro activity .

Q. What methodologies are appropriate for evaluating hepatic and renal toxicity in preclinical models?

- Methodological Answer :

- Hepatic assessment :

- Serum biomarkers : ALT, AST, and ALP levels at 24-hour intervals post-administration.

- Histopathology : Score liver sections for necrosis, inflammation, or steatosis.

- Renal assessment :

- Urinary biomarkers : Kim-1, NGAL, and BUN/creatinine ratios.

- Tubular function tests : Measure urinary glucose/protein excretion.

- Omics integration : Perform transcriptomic analysis (e.g., RNA-seq) on liver/kidney tissues to identify early toxicity markers. Refer to systemic effect evaluation frameworks in toxicological profiles .

Q. How can researchers validate target engagement specificity in complex biological systems?

- Methodological Answer :

- Chemical proteomics : Use photoaffinity labeling or activity-based protein profiling (ABPP) to map binding partners.

- CRISPR-Cas9 knockouts : Generate cell lines lacking the putative target and compare dose-response curves.

- Biophysical validation : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (KD).

- In silico docking : Refine computational models using co-crystallized structures of related proline derivatives .

Data Analysis & Contradiction Management

Q. How should researchers address discrepancies in toxicity data across different experimental models (e.g., human vs. rodent cell lines)?

- Methodological Answer :

- Species-specific metabolism : Compare CYP450 isoform activity (e.g., CYP3A4 in humans vs. CYP3A1 in rats) using microsomal incubations.

- Cross-species transcriptomics : Identify conserved vs. divergent pathways via gene set enrichment analysis (GSEA).

- In vitro-in vivo extrapolation (IVIVE) : Use physiologically based pharmacokinetic (PBPK) modeling to adjust dose metrics.

- Meta-analysis : Aggregate data from PubMed/NTRL databases (2003–2024) using inclusion criteria for health outcomes and exposure routes .

Q. What statistical approaches are recommended for analyzing dose-dependent effects in heterogeneous cell populations?

- Methodological Answer :

- Hierarchical modeling : Account for intra- and inter-population variability using mixed-effects models.

- EC50 curve fitting : Use nonlinear regression (e.g., four-parameter logistic model) with bootstrapping for confidence intervals.

- Machine learning : Apply random forests or SVM to classify responders vs. non-responders based on omics data.

- Alpha diversity metrics : Adapt microbiome analysis tools (e.g., Shannon index) to quantify cellular response heterogeneity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.